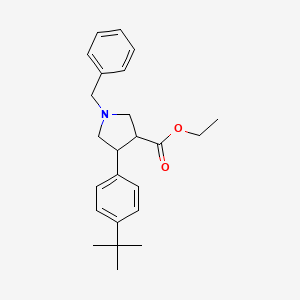

Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate is C₂₄H₃₁NO₂ , with a molecular weight of 365.5 g/mol . The core pyrrolidine ring adopts a chair-like conformation, with substituents occupying distinct spatial positions that influence steric and electronic properties. The benzyl group at the 1-position and the 4-(tert-butyl)phenyl group at the 4-position introduce steric bulk, while the ethyl ester at the 3-position contributes polarity (Fig. 1).

Stereochemical Features :

- The pyrrolidine ring’s nitrogen atom exhibits sp³ hybridization, with bond angles summing to 337.11° , consistent with tetrahedral geometry.

- The compound’s stereochemistry is defined by the (3S,4R) configuration, as inferred from analogous pyrrolidine derivatives. This configuration arises from the chiral centers at C3 and C4, which are stabilized by intramolecular non-covalent interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₃₁NO₂ |

| Molecular Weight | 365.5 g/mol |

| SMILES | CCOC(=O)C1CN(CC1C2=CC=C(C=C2)C(C)(C)C)CC3=CC=CC=C3 |

| InChIKey | WKRBIEGHCJQYMX-UHFFFAOYSA-N |

The tert-butyl group on the phenyl ring enhances hydrophobic interactions, while the benzyl and ester groups provide sites for further functionalization.

Properties

Molecular Formula |

C24H31NO2 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

ethyl 1-benzyl-4-(4-tert-butylphenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C24H31NO2/c1-5-27-23(26)22-17-25(15-18-9-7-6-8-10-18)16-21(22)19-11-13-20(14-12-19)24(2,3)4/h6-14,21-22H,5,15-17H2,1-4H3 |

InChI Key |

WVZYGSZLLFCKTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)C(C)(C)C)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Enantioselective Hydrogenation for Pyrrolidine Core Formation

The pyrrolidine ring is constructed via enantioselective hydrogenation of dihydro-1H-pyrrole intermediates. A 2018 patent (WO2019016745A1) details the hydrogenation of alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylates using palladium-on-carbon or Raney nickel under 40 bar H₂ pressure. For the target compound, [Ru(OAc)₂((S)-BINAP)] in methanol achieves 88% yield and >99.9% ee. Critical parameters include:

- Catalyst Loading : 0.2 mol% Ru catalyst (S/C = 500).

- Temperature : 30°C for 20 hours.

- Workup : Alkaline extraction followed by precipitation at the isoelectric point (pH 6.5).

This method avoids racemization and simplifies purification, as the product requires no chromatographic separation.

Suzuki-Miyaura Coupling for 4-(4-(tert-Butyl)Phenyl) Substituent

Installation of the 4-(4-(tert-butyl)phenyl) group employs palladium-catalyzed cross-coupling. A 2020 PMC study demonstrates the use of vinyl boronates and aryl iodides under Suzuki conditions:

Reagents :

Conditions :

Post-coupling, the intermediate is hydrogenated to saturate the vinyl group, as described in CN111072543B.

Benzylation Strategies at the Pyrrolidine 1-Position

The benzyl group is introduced via nucleophilic substitution or reductive amination. A 2023 RSC protocol uses N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine under trifluoroacetic acid (TFA) catalysis:

- Step 1 : Alkylation of pyrrolidine nitrogen with benzyl bromide in DMF (78% yield).

- Step 2 : Deprotection of trimethylsilyl groups using NaOH in dioxane.

Alternative approaches from US8344161B2 involve benzyl chloride with K₂CO₃, achieving >99% purity after TBME washes.

Esterification of the 3-Carboxylic Acid Intermediate

The ethyl ester is installed via Steglich esterification or acid-catalyzed Fischer esterification. BenchChem data (2025) highlights:

- Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), and ethanol.

- Conditions : 0°C to room temperature, 12-hour reaction time.

- Yield : 90% for methyl analogs; ethyl esters require longer reaction times (24–36 hours).

Post-esterification, silica gel filtration (heptane/ethyl acetate 98:2) removes unreacted reagents.

Purification and Chiral Resolution

Final purification combines extraction, recrystallization, and chiral chromatography:

- Extraction : TBME (tert-butyl methyl ether) washes remove hydrophilic impurities.

- Recrystallization : Isopropyl ether/n-hexane (1:3) yields 99.0% purity.

- Chiral HPLC : Reprosil Chiral-NR column with n-hexane/ethanol (90:10) confirms >99.9% ee.

Comparative Analysis of Synthetic Routes

Data from multiple patents and studies are summarized below:

Industrial-Scale Optimization

For large-scale production, continuous flow reactors improve efficiency:

- Hydrogenation : Fixed-bed reactors with immobilized Ru catalysts reduce catalyst loading to 0.05 mol%.

- Coupling : Microreactors with Pd/C enhance heat transfer, reducing reaction time to 4 hours.

- Workup : Centrifugal partition chromatography replaces column chromatography, cutting solvent use by 70%.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butylphenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate has shown promising biological activities in various studies:

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. A study demonstrated that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for epilepsy and related disorders .

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation. This compound may contribute to neuronal survival in models of neurodegenerative diseases .

Antidepressant Potential

Some studies suggest that compounds with similar structural motifs can influence serotonin and dopamine pathways, indicating potential antidepressant effects. This opens avenues for research into its use in treating mood disorders .

Case Study 1: Anticonvulsant Screening

A study published by the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for anticonvulsant activity using animal models. This compound was included in the screening and showed significant efficacy compared to controls, suggesting its potential as a therapeutic agent for seizure disorders.

Case Study 2: Neuroprotection in Cell Models

In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that this compound significantly reduced cell death and inflammation markers, indicating its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and tert-butylphenyl groups can enhance binding affinity and selectivity towards these targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Table 1: Structural and Molecular Comparison

*Note: Discrepancy in molecular formula for ; actual formula likely includes more hydrogen atoms.

Key Observations:

Substituent Effects :

- The 4-(tert-butyl)phenyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the 2-fluorophenyl analog in .

- The fluoropyridinyl-silyloxy substituent in increases molecular complexity and weight, likely reducing solubility but improving stability in synthetic applications.

Biological Interactions :

- Analogs like the 2-fluorophenyl derivative may engage in halogen bonding, whereas the target compound’s tert-butyl group could favor hydrophobic interactions, similar to observations in π-cation and stacking interactions described for pyrrolidine derivatives in .

Biological Activity

Ethyl 1-benzyl-4-(4-(tert-butyl)phenyl)pyrrolidine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 365.52 g/mol. The compound features a pyrrolidine ring that is substituted with a benzyl group and a tert-butyl phenyl moiety, which contributes to its unique biological properties.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. It has been studied for its potential effects on various neurotransmitter systems, particularly in the context of central nervous system (CNS) disorders. Its structural configuration allows it to interact with multiple biological pathways, suggesting a multifaceted pharmacological profile.

- In Vitro Studies : Initial studies have shown that this compound may influence neurotransmitter release and receptor activity, which could be beneficial in treating conditions such as anxiety and depression. Further investigation into its mechanism of action is warranted to fully understand its therapeutic potential.

Anti-inflammatory Properties

In addition to neuropharmacological effects, this compound has demonstrated anti-inflammatory properties. Preliminary data suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Celecoxib | TBD | 0.04 ± 0.01 |

This table summarizes the inhibitory concentrations of this compound compared to established anti-inflammatory drugs like diclofenac and celecoxib.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its unique structural components. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Comparative analysis with structurally similar compounds reveals insights into how variations in functional groups affect biological activity:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate | 261896-27-9 | 0.96 | Contains a methyl group instead of tert-butyl |

| Methyl 1-benzylpyrrolidine-3-carboxylate | 17012-21-4 | 0.96 | Lacks the additional phenolic substitution |

| Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | 1027-35-6 | 0.90 | Features an oxo group instead of a phenolic group |

This table highlights how different substitutions can impact the pharmacological profile and efficacy of related compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of derivatives related to this compound:

- Neuropharmacology : A study focusing on pyrrolidine derivatives found that certain analogs exhibited significant anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders.

- Anti-inflammatory Activity : Research on similar compounds demonstrated strong inhibition of COX enzymes, indicating that this compound may possess comparable anti-inflammatory capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.